4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide
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Overview
Description
4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an imidazolidinone moiety, and a tetrahydropyran group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazolidinone Moiety: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Tetrahydropyran Group: This step might involve nucleophilic substitution or addition reactions.
Final Coupling: The final step would involve coupling the imidazolidinone and piperidine intermediates under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or imidazolidinone moieties.
Reduction: Reduction reactions could target the carbonyl groups in the imidazolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide: Lacks the tetrahydropyran group.
N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide: Lacks the imidazolidinone moiety.
Uniqueness
The presence of both the imidazolidinone and tetrahydropyran groups in 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide may confer unique biological activities or chemical properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-17-13(20)10-19(15(17)22)12-2-6-18(7-3-12)14(21)16-11-4-8-23-9-5-11/h11-12H,2-10H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKJVLFLOGNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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